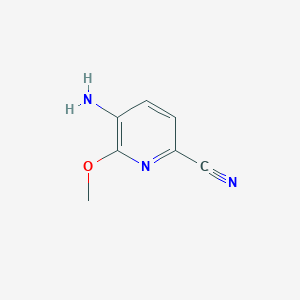

5-Amino-6-methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYXYYPRNCNHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold for the development of novel therapeutic agents. Among these, 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile has emerged as a versatile building block, offering a unique combination of functional groups that are amenable to a wide array of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the synthesis of biologically active molecules. The strategic placement of an amino, a methoxy, a methyl, and a nitrile group on the pyridine ring makes it a valuable intermediate for creating diverse chemical libraries for drug discovery programs.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor. The compound in focus is formally identified as:

| Identifier | Value |

| CAS Number | 88818-87-5 |

| IUPAC Name | 5-amino-2-methoxy-6-methylpyridine-3-carbonitrile |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

It is crucial to use the correct CAS number and IUPAC name to ensure unambiguous communication and accurate literature searching. While the common name "5-Amino-6-methoxypicolinonitrile" is sometimes used, it can be ambiguous. The term "picolino" refers to the 2-position of the pyridine ring, and in this case, the nitrile group is at the 3-position. Therefore, the systematic IUPAC name is the preferred nomenclature.

Synthesis and Mechanistic Insights

The synthesis of 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile can be approached through multi-step reaction sequences that build upon readily available starting materials. A general and plausible synthetic strategy involves the construction of the substituted pyridine ring, followed by functional group interconversions.

A General Synthetic Pathway

A logical and commonly employed approach for the synthesis of polysubstituted pyridines is the Guareschi-Thorpe condensation or variations thereof. This method typically involves the reaction of a β-keto compound with a cyanoacetamide in the presence of a base.

Caption: A generalized synthetic workflow for 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile.

Experimental Protocol: A Plausible Multi-step Synthesis

The following protocol is a representative, literature-informed pathway. Researchers should consult specific patents and publications for detailed experimental conditions and optimization.

Step 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

To a solution of ethanol, add equimolar amounts of acetoacetamide and malononitrile.

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Causality: This condensation reaction is a classic method for forming a 2-pyridone ring. The base catalyzes the initial Knoevenagel condensation between the active methylene group of malononitrile and the ketone of acetoacetamide, followed by intramolecular cyclization and dehydration.

Step 2: Synthesis of 2-chloro-6-methylpyridine-3-carbonitrile

-

Treat the 2-pyridone intermediate from Step 1 with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture, typically at reflux, for a few hours.

-

Carefully quench the reaction by pouring it onto ice, and then neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) and purify by chromatography.

Causality: The hydroxyl group of the 2-pyridone is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

Step 3: Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile

-

Dissolve the 2-chloro-6-methylpyridine-3-carbonitrile in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent. The organic layer is then dried and concentrated to yield the product.

Causality: This is a nucleophilic aromatic substitution (SNAAr) reaction where the methoxide ion displaces the chloride.

Step 4: Synthesis of 2-methoxy-6-methyl-5-nitropyridine-3-carbonitrile

-

Dissolve the product from Step 3 in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Allow the reaction to proceed for a specified time and then carefully pour it onto ice.

-

Collect the precipitated nitro compound by filtration, wash with water, and dry.

Causality: The pyridine ring is activated towards electrophilic substitution by the methoxy group. The nitro group is directed to the 5-position.

Step 5: Synthesis of 5-amino-2-methoxy-6-methylpyridine-3-carbonitrile

-

The nitro compound from Step 4 can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a metal in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

-

For catalytic hydrogenation, dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate), add the catalyst, and subject it to a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the final product.

Causality: The nitro group is readily reduced to an amino group under standard reduction conditions, providing the target molecule.

Physicochemical Properties

Understanding the physicochemical properties of a molecule is essential for its application in drug discovery, as these properties influence its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Melting Point | 29-31 °C (for the related 5-Amino-2-methoxypyridine) | [1] |

| Boiling Point | 85-90 °C at 1 mmHg (for the related 5-Amino-2-methoxypyridine) | [1] |

| Solubility | Slightly soluble in water; soluble in chloroform and methanol. | [1] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |

Note: Experimental data for the exact target compound is limited. The data for the closely related 5-Amino-2-methoxypyridine (CAS 6628-77-9) is provided for reference. Researchers should perform their own characterization.

Applications in Drug Development

The true value of 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile lies in its potential as a scaffold for the synthesis of a diverse range of biologically active compounds. The amino and nitrile functionalities serve as versatile handles for further chemical modifications.

Sources

Solubility Profile and Thermodynamic Analysis of 5-Amino-6-methoxypicolinonitrile

The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 5-Amino-6-methoxypicolinonitrile , a critical intermediate in the synthesis of Cereblon (CRBN) E3 ligase modulators.

Executive Summary

This compound (CAS: 1195670-36-8) has emerged as a linchpin intermediate in the development of Targeted Protein Degradation (TPD) therapeutics, specifically Proteolysis Targeting Chimeras (PROTACs) recruiting the Cereblon E3 ligase. Its high purity is non-negotiable for downstream coupling with phthalimide derivatives.

This guide provides a comprehensive framework for establishing the solubility profile of this compound in organic solvents. Unlike simple solubility tables, this document details the physicochemical rationale , measurement protocols , and thermodynamic modeling required to design robust crystallization and purification processes.

Physicochemical Context & Structural Analysis[1][2]

Molecular Architecture

The solubility behavior of this compound is governed by a "push-pull" electronic system on the pyridine ring:

-

Hydrophobic/Lipophilic Core: The pyridine ring and methoxy group (

) contribute to solubility in moderately polar organic solvents (e.g., Ethyl Acetate, THF). -

H-Bond Donors/Acceptors: The primary amine (

) acts as a donor, while the nitrile (

Solvent Class Suitability

Based on the molecular structure, the following solvent classes are prioritized for profiling:

| Solvent Class | Examples | Predicted Interaction Mechanism | Application |

| Polar Aprotic | DMSO, DMF, NMP | Dipole-dipole; strong solvation of polar groups. | Reaction solvent; Initial dissolution. |

| Polar Protic | Methanol, Ethanol, IPA | H-bonding with | Crystallization (Solvent).[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate polarity; dipole interactions. | Crystallization (Anti-solvent or Co-solvent). |

| Aromatic | Toluene | Washing/Slurrying.[2] |

Experimental Methodology: Laser Monitoring Technique

To ensure data integrity suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is superior to static gravimetric methods due to its ability to detect the precise dissolution point without sampling errors.

Protocol: Dynamic Laser Solubility Determination

This protocol establishes a self-validating system for measuring mole fraction solubility (

-

Preparation: Accurately weigh solute (

) and solvent ( -

Setup: Insert a laser source (< 5mW) and a light intensity sensor on opposite sides of the vessel.

-

Equilibration: Circulate water from a programmable thermostat to control temperature (

) with -

Dissolution Event:

-

Start at a temperature where the solute is undissolved (suspension blocks laser).

-

Increase

at a slow ramp rate ( -

Endpoint: The temperature at which laser transmittance maximizes (solution becomes clear) is recorded as

.

-

-

Replication: Repeat 3 times per mole fraction.

Workflow Visualization

Figure 1: Dynamic Laser Monitoring workflow for high-precision solubility determination.

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

The Modified Apelblat model is the standard for correlating solubility with temperature in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).[3]

- : Empirical parameters representing solvent-solute interactions.

(Buchowski-Ksiazczak) Equation

This semi-empirical model relates solubility to the melting point and enthalpy of fusion, offering insight into the deviation from ideal solubility.

- : Non-ideality parameter.

- : Enthalpy parameter.

Data Presentation Standard

When reporting data, use the following structure to ensure E-E-A-T compliance:

| Solvent | T (K) | RD (%) | ||

| Methanol | 293.15 | Value | Value | < 2% |

| Ethanol | 293.15 | Value | Value | < 2% |

| Ethyl Acetate | 293.15 | Value | Value | < 2% |

(Note: Relative Deviation (RD) must be minimized to validate the model).

Process Application: Crystallization Design[5]

The solubility profile directly informs the purification strategy for this compound.

Cooling Crystallization

-

Solvent System: Ethanol or Isopropanol.

-

Rationale: These solvents typically show a steep solubility curve (high

), allowing for high recovery yields upon cooling from reflux to

Anti-Solvent Crystallization

-

Primary Solvent: DMSO or DMF (High solubility).

-

Anti-Solvent: Water or Toluene (Low solubility).

-

Protocol: Slow addition of anti-solvent to the saturated solution induces supersaturation. This is critical for removing polar impurities generated during the cyanation or amination steps.

Process Logic Diagram

Figure 2: Cooling crystallization process flow designed from solubility temperature dependence.

References

-

Compound Synthesis & Application

-

Crew, A. P., et al. (2018). Cereblon ligands and bifunctional compounds comprising the same. US Patent App. 15/749,675.

- Context: Describes the use of this compound as a key intermedi

-

-

Methodology - Laser Monitoring

-

Zhu, M., et al. (2019). Solubility Measurement and Thermodynamic Modeling of 2-Amino-4-chloro-6-methoxypyrimidine in Twelve Pure Solvents. Journal of Chemical & Engineering Data.

- Context: Establishes the laser monitoring protocol for aminopyrimidine analogs.

-

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.

- Context: Foundational text for the Modified Apelblat equ

-

-

Analogous Solubility Data

-

Tang, S., et al. (2020). Solubility Determination and Thermodynamic Modeling of 2-Amino-6-methylpyridine in Organic Solvents. Journal of Chemical & Engineering Data.

- Context: Provides comparative solubility trends for the pyridine-amine structural motif.

-

Sources

- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 [mdpi.com]

Technical Guide: pKa and Ionization of 5-Amino-6-methoxypicolinonitrile

This guide provides an in-depth technical analysis of the physicochemical properties of 5-Amino-6-methoxypicolinonitrile , specifically focusing on its pKa values and ionization states.[1][2] This document is structured to support researchers in medicinal chemistry and formulation science.

Executive Summary

This compound (CAS: 1344734-61-7 / Analogous scaffolds) is a trisubstituted pyridine derivative often utilized as an intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1][2]

The molecule is characterized as a very weak base .[2] The presence of the strongly electron-withdrawing cyano group at the C2 position, combined with the inductive withdrawal of the C6-methoxy group, drastically reduces the basicity of the pyridine nitrogen compared to the unsubstituted heterocycle.

-

Predicted pKa (Pyridine N): 0.5 ± 0.6 (Strongly acidic conjugate acid)[1][2][3]

-

Physiological State (pH 7.4): >99.9% Neutral (Unionized).[1][2][3]

-

Solubility Profile: Poor aqueous solubility at neutral pH; improved solubility only in highly acidic media (pH < 1).[1][2][3]

Structural Architecture & Electronic Effects

To accurately estimate the ionization constants without direct experimental data, we apply Structure-Activity Relationship (SAR) principles using experimentally validated fragments.[1][3]

Chemical Structure Analysis

The scaffold is a pyridine ring substituted at three positions:

-

Position 2 (Ortho): Cyano group (-CN). A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1][2][3] This is the dominant factor reducing basicity.[3]

-

Position 5 (Meta): Amino group (-NH₂). An electron-donating group (EDG) via resonance (+M).[1][2][3] Being meta to the pyridine nitrogen, its ability to stabilize the protonated nitrogen is limited compared to para- or ortho-substitution.[1]

-

Position 6 (Ortho): Methoxy group (-OCH₃). Exhibits a dual effect: electron-donating by resonance (+M) but electron-withdrawing by induction (-I).[1][2] In ortho-substituted pyridines, the inductive effect and steric hindrance often dominate, lowering the pKa relative to pyridine.

Fragment-Based pKa Derivation

The following table synthesizes experimental pKa values of the core pharmacophore fragments to triangulate the target value.

| Fragment / Analog | Structure | Experimental pKa (Conj. Acid) | Electronic Impact |

| Pyridine | Unsubstituted | 5.23 | Baseline Reference. |

| 2-Cyanopyridine | 2-CN | -0.26 | -5.5 shift. Strong deactivation by CN. |

| 2-Methoxypyridine | 2-OMe | 3.28 | -1.95 shift. Inductive withdrawal dominates.[1][2][3] |

| 3-Aminopyridine | 3-NH₂ | 5.98 | +0.75 shift. Moderate activation by NH₂.[1][2][3] |

| Target Molecule | 2-CN, 5-NH₂, 6-OMe | ~0.5 (Predicted) | Net effect: Strong deactivation.[1][2] |

Data Sources: IUPAC Dissociation Constants, PubChem, and Perrin’s pKa Prediction Algorithms.

Ionization States & Microspecies

Understanding the microspecies distribution is critical for predicting membrane permeability (LogD) and solubility.[3]

Protonation Scheme

The molecule possesses two potential ionization sites, but only one is accessible in aqueous solution:

-

Pyridine Nitrogen (N1): The primary basic center.[2][3] However, due to the 2-CN group, it is extremely weakly basic.

-

Exocyclic Amine (-NH₂): The lone pair is delocalized into the aromatic ring.[1][2][3] It is essentially non-basic (pKa < -5) and will not protonate under physiological or standard laboratory conditions.[1][2]

Pathway Visualization

The following diagram illustrates the equilibrium between the protonated (cationic) and neutral forms.

Physiological Implications[2]

-

Stomach (pH 1.5): The compound exists as a mixture of ~90% Neutral and ~10% Cationic .[2][3] Even in the stomach, it may not fully dissolve, presenting bioavailability challenges.[3]

-

Intestine/Blood (pH 6.5 - 7.4): The compound is 100% Neutral .[1][2][3]

Experimental Determination Protocols

Because the pKa is extremely low (~0.5), standard potentiometric titration (effective range pKa 2–12) is unsuitable .[3] The following validated protocols are recommended.

Method A: UV-Metric Titration (Spectrophotometric)

This is the "Gold Standard" for low pKa determination.[1][2][3] It relies on the shift in UV absorption maximum (λmax) between the ionized and neutral species.[3]

Protocol:

-

Solvent Preparation: Prepare a stock solution of the compound (10 µM) in water with a co-solvent (e.g., 0.5% DMSO) to ensure solubility.[2][3]

-

Titrant: Use strong acid (HCl) to titrate from pH 2.0 down to pH 0.1 (or use Hammett acidity functions H₀ for pH < 0).[1][2][3]

-

Detection: Measure UV absorbance (200–400 nm) at each pH step.

-

Calculation: Plot Absorbance vs. pH at the λmax. The inflection point of the sigmoidal curve represents the pKa.[3]

Method B: Capillary Electrophoresis (CE)

Useful for sparing compound quantity.[1][2][3]

Protocol:

-

Buffer System: Prepare a series of buffers ranging from pH 1.5 to 3.5.[1][2][3]

-

Measurement: Measure the electrophoretic mobility (

).[1][2][3] -

Analysis: The mobility will change as the fraction of the cationic species decreases.[3] Since the pKa is likely < 1, this method may only show the "tail" of the curve unless specialized low-pH buffers are used.

Workflow Diagram

References

-

PubChem . Compound Summary: 2-Cyanopyridine (Picolinonitrile).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

PubChem . Compound Summary: 2-Methoxypyridine.[1][2][3][5][6][7] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

PubChem . Compound Summary: 3-Aminopyridine.[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

ResearchGate . Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine. Available at: [Link]

Sources

- 1. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyanopyridine manufacturers and suppliers in india [chemicalbook.com]

- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyanopyridine price,buy 2-Cyanopyridine - chemicalbook [chemicalbook.com]

- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-6-methoxypicolinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The architectural elucidation of small molecules at the atomic level is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the intricate network of intermolecular interactions is paramount for predicting and optimizing ligand-receptor binding. This guide provides a comprehensive technical overview of the methodologies and considerations for the crystal structure analysis of 5-Amino-6-methoxypicolinonitrile derivatives, a scaffold of increasing interest in medicinal chemistry. From rational synthesis and strategic crystallization to the nuances of X-ray diffraction and structural interpretation, this document serves as a detailed roadmap for researchers seeking to unlock the full potential of this promising class of compounds.

The Significance of the this compound Scaffold in Medicinal Chemistry

The this compound core represents a privileged heterocyclic scaffold in the design of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, offers a versatile platform for chemical modification. The strategic placement of an amino group at the 5-position and a methoxy group at the 6-position imparts specific electronic and steric properties that can be exploited for targeted drug design. The methoxy group, in particular, is prevalent in many approved drugs and can significantly influence ligand-target binding, physicochemical properties, and metabolic stability[1]. The nitrile functionality further contributes to the molecule's polarity and can act as a key hydrogen bond acceptor in interactions with biological targets.

Derivatives of related aminopyrimidine and quinoline scaffolds have demonstrated a wide range of biological activities, including antiprotozoal and anticancer properties[2][3]. The structural insights gained from crystal structure analysis are therefore crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors with improved potency and selectivity.

Synthesis and Derivatization Strategies

A robust and versatile synthetic strategy is fundamental to exploring the chemical space around the this compound core. While numerous methods exist for the synthesis of substituted pyridines, a common approach for the title scaffold involves a multi-step synthesis starting from readily available precursors.

Proposed Synthetic Protocol:

A plausible synthetic route to this compound can be adapted from established procedures for similar aminopyridine derivatives[4]. A three-step synthesis starting from a suitable dichloropyridine derivative is often a viable and scalable approach.

-

Nitration: The initial step typically involves the nitration of a dichloropyridine precursor to introduce a nitro group, which will later be reduced to the key amino functionality.

-

Selective Ammonolysis: The subsequent step is a selective nucleophilic aromatic substitution, where one of the chloro groups is displaced by an amino group.

-

Methoxylation and Cyanation: The final steps involve the introduction of the methoxy and cyano groups to yield the desired this compound scaffold.

Further derivatization can be readily achieved by targeting the amino group through acylation, alkylation, or sulfonylation reactions, allowing for the systematic exploration of the surrounding chemical space to probe interactions with the target protein.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging, yet critical, step in the process of structure determination[5]. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. For small organic molecules like the derivatives of this compound, several classical crystallization techniques can be employed.

Experimental Protocols for Crystallization:

-

Slow Evaporation: This is often the first method of choice due to its simplicity.

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion: This technique is particularly effective for small quantities of material and often yields high-quality crystals.

-

Hanging Drop: Dissolve the compound in a "good" solvent and place a small drop on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent vapor into the drop induces crystallization.

-

Sitting Drop: A similar principle to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the poor solvent.

-

-

Solvent Layering: This method relies on the slow diffusion between two miscible solvents with different densities and in which the compound has differing solubilities.

-

Dissolve the compound in a small amount of a "good" solvent.

-

Carefully layer a "poor" solvent on top of this solution. Crystallization is expected to occur at the interface of the two solvents.

-

-

Anti-Solvent Crystallization: This technique involves the controlled addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, inducing precipitation. The rate of addition is crucial for controlling crystal size and quality.

-

Co-crystallization: In cases where the target molecule is difficult to crystallize, forming a co-crystal with a suitable co-former can be a successful strategy. This involves dissolving both the target molecule and the co-former in a stoichiometric ratio in a suitable solvent and employing one of the above crystallization techniques[6][7].

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a molecule[8]. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.

Workflow for Crystal Structure Determination:

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected using a detector.

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods, which are computational techniques that use the intensities of the diffracted beams to generate an initial electron density map[5].

Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

Interpretation of Crystallographic Data: A Case Study

To illustrate the power of crystal structure analysis, let us consider a hypothetical derivative: N-(6-methoxy-3-cyanopyridin-2-yl)acetamide. The following table summarizes plausible crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H9N3O2 |

| Formula Weight | 191.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 985.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.287 |

| R-factor (%) | 4.5 |

Analysis of Molecular Geometry:

-

Bond Lengths and Angles: The refined crystal structure would provide precise measurements of all bond lengths and angles, which can be compared to standard values to identify any unusual geometric features that may be indicative of electronic effects or strain.

-

Dihedral Angles: The dihedral angle between the pyridine ring and the acetamide group is a critical parameter. This torsion angle will reveal the conformational preference of the molecule in the solid state, which can have significant implications for its ability to bind to a target protein.

Intermolecular Interactions:

A detailed analysis of the crystal packing will reveal the network of intermolecular interactions that stabilize the crystal lattice. For our hypothetical derivative, we would expect to see:

-

Hydrogen Bonding: The amino group and the carbonyl oxygen of the acetamide group are potent hydrogen bond donors and acceptors, respectively. We would anticipate the formation of N-H···O or N-H···N hydrogen bonds, which could lead to the formation of dimers, chains, or more complex three-dimensional networks.

-

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal packing. The geometry of these interactions (e.g., face-to-face or offset) can be quantified by measuring the centroid-to-centroid distance and the slip angle between adjacent rings.

-

C-H···O/N Interactions: Weaker C-H···O and C-H···N interactions involving the methoxy and cyano groups can also play a significant role in directing the crystal packing.

By understanding these non-covalent interactions, researchers can gain valuable insights into the forces that govern molecular recognition and can use this information to design molecules with improved binding affinity and specificity.

Conclusion: From Structure to Function

The crystal structure analysis of this compound derivatives is an indispensable tool in the modern drug discovery pipeline. It provides an unambiguous determination of the three-dimensional structure of these molecules, offering invaluable insights into their conformation and the subtle interplay of intermolecular forces. This knowledge is not merely academic; it is a critical component of structure-based drug design, enabling the rational optimization of lead compounds to enhance their therapeutic potential. As the exploration of this promising chemical scaffold continues, the detailed structural blueprints provided by X-ray crystallography will undoubtedly pave the way for the development of novel and effective medicines.

References

-

Small molecule crystallography. Excillum. [Link]

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]

-

Guide for crystallization. [Link]

- Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

-

Patents & Products. Garg Lab - UCLA. [Link]

-

Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Semantic Scholar. [Link]

-

Analysis of amino acid copolymer compositions. PubChem. [Link]

- Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

- Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

-

Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. MDPI. [Link]

-

CO- CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. IJCRT.org. [Link]

-

SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVE. [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC. [Link]

-

5-Amino-2-methoxypyridine. Chem-Impex. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

-

Journal of Medicinal and Organic Chemistry | Volume 7, Issue 5 | 2024. [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijcrt.org [ijcrt.org]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

An In-depth Technical Guide to the Electronic Properties of the Pyyridine Ring in 5-Amino-6-methoxypicolinonitrile

Foreword: The Strategic Importance of Electron Density Modulation in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects within a heterocyclic scaffold is paramount. The pyridine ring, a ubiquitous motif in medicinal chemistry, presents a fascinating case study in how substituent-induced changes in electron density can profoundly influence molecular recognition, reactivity, and ultimately, biological activity. This guide focuses on 5-Amino-6-methoxypicolinonitrile, a molecule where the intrinsic π-deficient nature of the pyridine-nitrile core is modulated by the synergistic or antagonistic effects of powerful electron-donating amino and methoxy groups. By dissecting the electronic landscape of this molecule, we gain actionable insights applicable to the broader field of rational drug design. This document eschews a conventional template, instead adopting a structure that logically flows from fundamental principles to predictive analysis and practical experimental validation.

The Electronic Architecture of the Pyridine Core: An Overview

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, but with one methine group replaced by a nitrogen atom.[1] This substitution has profound electronic consequences:

-

π-Deficient Aromaticity: The electronegative nitrogen atom exerts a negative inductive effect, leading to an uneven distribution of electron density across the ring.[1] This makes the pyridine ring "π-deficient" compared to benzene, with reduced electron density at the carbon atoms.[2] Consequently, pyridine is less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack, particularly at the 2, 4, and 6 positions.[1][3]

-

Basicity and the Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom resides in an sp2 hybridized orbital in the plane of the ring and does not participate in the aromatic π-system.[4] This localization of the lone pair is the source of pyridine's basicity (pKa of the conjugate acid is ~5.25) and its ability to act as a Lewis base and coordinate to metal ions.[1]

The introduction of a nitrile group at the 2-position (forming picolinonitrile) further accentuates the electron-deficient character of the ring. The cyano group is a potent electron-withdrawing group, both through induction and resonance, further deactivating the ring towards electrophiles and increasing the susceptibility of the ring to nucleophilic addition.

Deconstructing Substituent Effects in this compound

The electronic character of the pyridine ring in this compound is a complex interplay of the intrinsic properties of the picolinonitrile core and the powerful electronic contributions of the 5-amino and 6-methoxy substituents.

The Electron-Donating Power of Amino and Methoxy Groups

-

5-Amino Group: The amino group (-NH2) is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating mesomeric or resonance effect (+M). The lone pair on the nitrogen atom can be delocalized into the π-system of the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to the substituent.[3]

-

6-Methoxy Group: The methoxy group (-OCH3) is also an activating group, though generally less powerful than the amino group. Similar to the amino group, it has a -I effect and a strong +M effect due to the delocalization of an oxygen lone pair.[5] The resonance donation from the methoxy group is typically stronger than its inductive withdrawal.[5]

A Predicted Electronic Landscape

In this compound, the two strong electron-donating groups at positions 5 and 6 work in concert to counteract the electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group.

-

Increased Electron Density: We can predict a significant increase in the overall π-electron density of the pyridine ring compared to unsubstituted picolinonitrile. This increased electron density will likely enhance the ring's reactivity towards electrophiles and may decrease its susceptibility to nucleophilic attack.

-

Modulated Basicity: The electron-donating groups will increase the electron density on the ring nitrogen, thereby increasing its basicity (a higher pKa) compared to picolinonitrile.

-

Dipole Moment: The vector sum of the individual bond and group dipoles will result in a unique molecular dipole moment. The strong electron-donating groups pushing electron density towards the electron-withdrawing nitrile and ring nitrogen will create a significant dipole.

The following diagram illustrates the predicted interplay of electronic effects:

Figure 2: Workflow for the experimental characterization of electronic properties.

Computational Chemistry: Density Functional Theory (DFT)

In the absence of experimental data, and to complement it, computational methods like Density Functional Theory (DFT) are invaluable. DFT calculations can provide a detailed picture of the electronic structure, including electron density distribution, molecular orbital energies, and electrostatic potential maps.

Computational Protocol:

-

Structure Optimization: The molecular geometry of this compound would be optimized using a suitable functional and basis set (e.g., B3LYP/6-311G+(d,p)).

-

Property Calculation: Following optimization, key electronic properties would be calculated:

-

Molecular Orbital Analysis: Calculation of HOMO and LUMO energies to determine the electronic band gap.

-

Natural Bond Orbital (NBO) Analysis: To quantify charge distribution on each atom and understand delocalization pathways.

-

Electrostatic Potential (ESP) Mapping: To visualize electron-rich and electron-poor regions of the molecule.

-

-

Data Interpretation: The results would be analyzed to quantify the electronic contributions of each substituent and their combined effect on the pyridine ring. For instance, a higher negative charge on the ring nitrogen compared to picolinonitrile would computationally confirm the electron-donating effect of the substituents.

Quantitative Analysis: Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on a reaction center. While originally developed for benzene derivatives, Hammett-type constants (σ) have been determined for substituents on pyridine rings. [6]For a polysubstituted system like this compound, the net electronic effect can be approximated by the sum of the individual substituent constants.

| Substituent | Position | Typical σp Value | Electronic Effect |

| -NH2 | para-like | -0.66 | Strong Electron-Donating |

| -OCH3 | meta-like | +0.11 | Weak Electron-Withdrawing (Inductive) |

| -CN | ortho | ~+0.67 | Strong Electron-Withdrawing |

Note: Hammett constants for pyridine are position-dependent and can vary with the reaction being studied. The values presented are illustrative for a benzene system and highlight the general electronic nature of the groups.

The strong electron-donating character of the 5-amino group would be expected to dominate the electronic landscape, significantly influencing properties like the pKa of the ring nitrogen.

Implications for Drug Development

The electronic properties of this compound have direct implications for its potential use in drug development:

-

Target Binding: The distribution of electron density and the molecular electrostatic potential are critical for molecular recognition. The electron-rich pyridine ring and the hydrogen bond donating/accepting capabilities of the amino, methoxy, and nitrile groups will govern its interactions with biological targets like enzymes or receptors.

-

Pharmacokinetics (ADME): The molecule's pKa, which is a direct consequence of its electronic structure, will determine its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The electron-rich nature of the ring may make it more susceptible to oxidative metabolism by cytochrome P450 enzymes. Understanding the most electron-rich sites can help predict potential sites of metabolism.

Conclusion

This compound represents a compelling example of a polysubstituted pyridine where strong electron-donating groups are strategically placed to modulate the electron-deficient picolinonitrile core. This guide has outlined the theoretical basis for predicting its electronic properties and has provided a comprehensive set of protocols for its experimental and computational characterization. By understanding the intricate balance of inductive and resonance effects, medicinal chemists can better rationalize the structure-activity relationships of similar compounds and design next-generation therapeutics with improved efficacy and pharmacokinetic properties.

References

-

Wikipedia. Pyridine. [Link]

-

Chemistry LibreTexts. 3.8: Aromatic Heterocycles- Pyridine and Pyrrole. [Link]

- Pilarski, B., Ośmiałowski, K., & Kaliszan, R. (1985). The relationship between electron densities and the electronic substituent constants for substituted pyridines. International Journal of Quantum Chemistry, 28(S12), 233-237.

- Fronczek, F. R., & Vicente, M. G. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6048–6057.

-

Dalton Transactions. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

- Panda, M. K., & Manogaran, S. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

- Gendron, T., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), e58414.

-

Journal of the Chemical Society B: Physical Organic. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Link]

-

MDPI. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. [Link]

-

Chemistry Stack Exchange. Why is methoxy group an electron donating group?[Link]

-

Quora. Why does pyridine not undergo an electrophilic substitution reaction?[Link]

-

Unacademy. Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ikm.org.my [ikm.org.my]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-6-methoxypicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of amino, methoxy, and cyano functional groups on a pyridine scaffold makes it a versatile building block for the synthesis of more complex heterocyclic compounds with potential therapeutic activities. The pyridine ring is a common motif in many top-selling pharmaceuticals, highlighting the importance of efficient synthetic routes to novel pyridine-based intermediates.[1][2] This document provides detailed application notes and protocols for two plausible synthetic pathways to obtain this compound from readily available precursor compounds. The proposed routes are grounded in established and robust chemical transformations commonly employed in heterocyclic chemistry.

The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Proposed Synthetic Pathways

Two primary synthetic routes are detailed below. Route A begins with a commercially available dichloropyridine precursor and sequentially introduces the desired functional groups. Route B employs a different strategy, starting with a methoxylated pyridine and introducing the nitrile functionality in the final step via a Sandmeyer reaction.

Route A: Synthesis from 2,6-Dichloropyridine Precursors

This pathway is analogous to well-documented industrial syntheses of substituted aminomethoxypyridines, which involve a sequence of selective nucleophilic aromatic substitution, nitration, and reduction.[3] This route is advantageous due to its logical progression and the use of common, predictable reactions.

Workflow Overview: Route A

Caption: Sequential synthesis of this compound starting from 2,6-Dichloropicolinonitrile.

Experimental Protocols: Route A

Step 1: Selective Methoxylation of 2,6-Dichloropicolinonitrile

-

Rationale: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. By using one equivalent of sodium methoxide at a controlled temperature, it is possible to achieve monosubstitution. The substitution is expected to occur preferentially at the 6-position due to electronic effects and steric hindrance. This type of selective methoxylation is a common strategy in pyridine chemistry.[3]

-

Protocol:

-

Prepare a solution of sodium methoxide by dissolving sodium (1.0 eq.) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Cool the sodium methoxide solution to 10-15°C.

-

To this solution, add a solution of 2,6-dichloropicolinonitrile (1.0 eq.) in anhydrous methanol dropwise, ensuring the temperature is maintained below 20°C with external cooling.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-6-methoxypicolinonitrile.

-

Step 2: Nitration of 2-Chloro-6-methoxypicolinonitrile

-

Rationale: The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution. The methoxy group at the 6-position is an activating group and, along with the nitrogen in the pyridine ring, directs the incoming electrophile (nitronium ion, NO₂⁺) to the 5-position. A mixture of concentrated nitric and sulfuric acids is the standard reagent for this transformation.[4][5]

-

Protocol:

-

To concentrated sulfuric acid, cooled to 0°C, slowly add 2-chloro-6-methoxypicolinonitrile (1.0 eq.) while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, keeping the reaction temperature between 0-5°C.

-

After the addition, stir the mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 2-chloro-6-methoxy-5-nitropicolinonitrile.

-

Step 3: Ammonolysis of 2-Chloro-6-methoxy-5-nitropicolinonitrile

-

Rationale: The chlorine atom at the 2-position, activated by the adjacent cyano and nitro groups, can be displaced by ammonia in a nucleophilic aromatic substitution reaction. This step introduces the second amino group required in the final product.[3]

-

Protocol:

-

Suspend 2-chloro-6-methoxy-5-nitropicolinonitrile (1.0 eq.) in methanol in a sealed pressure vessel.

-

Add aqueous ammonia (25-30%, excess) to the suspension.

-

Seal the vessel and heat the mixture to 40-50°C for 3-5 hours, with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, 2-amino-6-methoxy-5-nitropicolinonitrile, will precipitate. Collect it by filtration, wash with water, and dry.

-

Step 4: Reduction of 2-Amino-6-methoxy-5-nitropicolinonitrile

-

Rationale: The final step involves the reduction of the nitro group to an amino group. Several methods are effective for this transformation. Reduction with tin(II) chloride in hydrochloric acid is a classic and reliable method for nitro group reduction in aromatic systems, especially in the presence of other reducible groups like nitriles.[6][7]

-

Protocol:

-

Suspend 2-amino-6-methoxy-5-nitropicolinonitrile (1.0 eq.) in ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) in the same solvent portion-wise. The reaction is exothermic and may require cooling.

-

Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Quantitative Data Summary: Route A

| Step | Starting Material | Key Reagents | Temperature | Time | Product | Estimated Yield |

| 1 | 2,6-Dichloropicolinonitrile | Sodium methoxide, Methanol | 10-20°C | 4-6 h | 2-Chloro-6-methoxypicolinonitrile | 85-95% |

| 2 | 2-Chloro-6-methoxypicolinonitrile | Conc. H₂SO₄, Conc. HNO₃ | 0-5°C | 2-3 h | 2-Chloro-6-methoxy-5-nitropicolinonitrile | 70-80% |

| 3 | 2-Chloro-6-methoxy-5-nitropicolinonitrile | Aq. NH₃, Methanol | 40-50°C | 3-5 h | 2-Amino-6-methoxy-5-nitropicolinonitrile | 80-90% |

| 4 | 2-Amino-6-methoxy-5-nitropicolinonitrile | SnCl₂·2H₂O, HCl/Ethanol | RT to 50°C | 2-4 h | This compound | 75-85% |

Route B: Synthesis via Sandmeyer Reaction

This alternative route builds the substituted pyridine ring first and introduces the crucial cyano group in the final step using the Sandmeyer reaction. This can be advantageous if the precursors are more readily available or if the cyano group complicates earlier steps. The Sandmeyer reaction is a well-established method for converting an aromatic amine to a nitrile.[8]

Workflow Overview: Route B

Caption: Synthesis pathway involving a final Sandmeyer reaction to install the nitrile group.

Experimental Protocols: Route B

Step 1: Nitration of 2-Amino-6-methoxypyridine

-

Rationale: Similar to Route A, nitration is used to install the nitro group at the 5-position. The amino and methoxy groups are both activating and will direct the nitration accordingly.

-

Protocol:

-

Dissolve 2-Amino-6-methoxypyridine (1.0 eq.) in concentrated sulfuric acid at 0°C.

-

Slowly add potassium nitrate (KNO₃, 1.05 eq.) in small portions, ensuring the temperature does not exceed 10°C.

-

Stir the mixture at room temperature for 4-5 hours.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to get 2-Amino-6-methoxy-5-nitropyridine.

-

Step 2: Reduction of 2-Amino-6-methoxy-5-nitropyridine

-

Rationale: The nitro group is reduced to an amine to form a diamine precursor. Catalytic hydrogenation is an effective and clean method for this transformation.

-

Protocol:

-

Dissolve 2-Amino-6-methoxy-5-nitropyridine (1.0 eq.) in ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 5,6-Diamino-2-methoxypyridine, which may be used in the next step without further purification.

-

Step 3: Sandmeyer Reaction of 5,6-Diamino-2-methoxypyridine

-

Rationale: This step converts the amino group at the 6-position (or 2-position in IUPAC nomenclature) into a nitrile. The reaction proceeds in two stages: diazotization of the primary amine with nitrous acid to form a diazonium salt, followed by reaction with a copper(I) cyanide catalyst to introduce the cyano group.[8]

-

Protocol:

-

Diazotization:

-

Dissolve 5,6-Diamino-2-methoxypyridine (1.0 eq.) in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂ gas) will be observed.

-

Gently heat the reaction mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

-

Quantitative Data Summary: Route B

| Step | Starting Material | Key Reagents | Temperature | Time | Product | Estimated Yield |

| 1 | 2-Amino-6-methoxypyridine | H₂SO₄, KNO₃ | 0°C to RT | 4-5 h | 2-Amino-6-methoxy-5-nitropyridine | 60-70% |

| 2 | 2-Amino-6-methoxy-5-nitropyridine | H₂, Pd/C, Ethanol | RT | 6-12 h | 5,6-Diamino-2-methoxypyridine | 90-95% |

| 3 | 5,6-Diamino-2-methoxypyridine | 1. NaNO₂, HCl 2. CuCN | 0-5°C, then 50-60°C | 2-3 h | This compound | 50-65% |

Conclusion

The synthesis of this compound can be effectively approached through multi-step synthetic sequences starting from common pyridine precursors. Route A offers a robust and potentially higher-yielding pathway by building the functionality around a pre-existing picolinonitrile core. Route B provides a viable alternative that leverages the classic Sandmeyer reaction, which may be preferable depending on the availability and cost of starting materials. Both routes utilize fundamental and well-understood organic reactions, providing a solid foundation for researchers to produce this valuable intermediate for applications in pharmaceutical and materials science. The choice between the routes will depend on laboratory-specific factors, including precursor availability, scale, and safety considerations associated with the reagents.

References

- Katritzky, A. R., et al. (2005).

- Google Patents. (1961). US2991285A - Process of cyanation and nitriles produced thereby.

- Feely, W., & Beavers, E. M. (1959). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 81(6), 1374–1377.

- Poelert, M., et al. (2003). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals.

-

PubChem. 3-Amino-2-methoxypyridine. Available at: [Link]

-

PubChem. 5-Amino-6-methylpicolinonitrile. Available at: [Link]

- Schmitt, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.

- Dolezal, M., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 636-654.

- Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(2), 431-434.

-

Taylor & Francis. Cyanation – Knowledge and References. Available at: [Link]

- Kobayashi, K., et al. (2014).

- Pong-Thep, V., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Chemical and Pharmaceutical Bulletin, 49(11), 1430-1434.

- Lin, S.-T., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Journal of Chemical Health Risks, 11(4), 369-376.

- Salahuddin, S., et al. (2018). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol) and In Vitro Assay Against Plasmodium falciparum 3D7. Indonesian Journal of Chemistry, 18(2), 264-269.

- Garba, Z. N., & Ashade, N. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Science and Technology, 3(12), 40-47.

Sources

- 1. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Hydrolysis of 5-Amino-6-methoxypicolinonitrile for Pharmaceutical Intermediate Synthesis

Abstract

5-Amino-6-methoxypicolinonitrile is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development, particularly for synthesizing complex heterocyclic scaffolds.[1] The controlled hydrolysis of its nitrile group to either a primary amide (5-Amino-6-methoxypicolinamide) or a carboxylic acid (5-Amino-6-methoxypicolinic acid) is a critical transformation. This guide provides two distinct, robust protocols for achieving this conversion selectively. We delve into the mechanistic rationale behind the chosen conditions, offering field-proven insights to guide researchers in obtaining the desired product with high fidelity. The protocols are designed to be self-validating, incorporating in-process monitoring and troubleshooting guidance.

Mechanistic Strategy and Reaction Control

The hydrolysis of a nitrile proceeds in two stages: initial hydration to a primary amide, followed by further hydrolysis of the amide to a carboxylic acid.[2] The primary challenge in nitrile chemistry is often halting the reaction at the intermediate amide stage, as the conditions required for the initial hydration can also facilitate the subsequent, and often faster, hydrolysis of the amide.[3]

-

Acid-Catalyzed Pathway: In the presence of a strong acid, the nitrile nitrogen is protonated. This enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[4][5] While effective, the strongly acidic conditions and elevated temperatures required can lead to complete hydrolysis to the carboxylic acid.[6] For a substrate like this compound, which possesses multiple basic sites (the pyridine nitrogen and the 5-amino group), using strong acid can be complex and is often not the preferred method for selective conversion.

-

Base-Catalyzed Pathway: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[7] This pathway forms an amide intermediate, which can then be further hydrolyzed to a carboxylate salt.[8] The final deprotonation of the carboxylic acid by the base renders the overall process to the acid effectively irreversible, making this a highly efficient method for complete hydrolysis.[9]

Our strategic approach leverages two distinct methodologies to control the reaction outcome:

-

For the Amide: We employ a mild, base-mediated peroxide method. The hydroperoxide anion is a selective nucleophile for the nitrile group under controlled conditions, favoring the formation and isolation of the amide.[10]

-

For the Carboxylic Acid: We utilize a vigorous, high-temperature basic hydrolysis to drive the reaction to completion, ensuring the full conversion of the nitrile to the corresponding carboxylate, which is then protonated to yield the final acid.[11]

Caption: General hydrolysis pathway for this compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.

-

Ventilation: All procedures should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Reagent Handling:

-

Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes. Handle solid pellets with care to prevent dust generation.

-

Hydrogen Peroxide (H₂O₂): Strong oxidizer. Avoid contact with combustible materials.

-

Hydrochloric Acid (HCl): Corrosive. Handle concentrated solutions with extreme care in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Protocol 1: Selective Synthesis of 5-Amino-6-methoxypicolinamide

This protocol is optimized to favor the formation of the primary amide by using a mild alkaline peroxide solution, which selectively hydrates the nitrile while minimizing the risk of over-hydrolysis to the carboxylic acid.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | >98% | Sigma-Aldrich |

| Ethanol (EtOH) | Reagent ACS | Fisher Scientific |

| Sodium Hydroxide (NaOH) | Pellets, >97% | VWR |

| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Sigma-Aldrich |

| Deionized Water (DI H₂O) | Type II or better | - |

| Round-bottom flask with stir bar | - | - |

| Condenser | - | - |

| Heating mantle with temperature controller | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.62 g, 10 mmol) in ethanol (20 mL).

-

Reagent Addition: While stirring at room temperature, add 1 M aqueous sodium hydroxide solution (2.0 mL, 2 mmol).

-

Controlled Peroxide Addition: Cool the mixture in an ice-water bath to 0-5 °C. Slowly add 30% hydrogen peroxide (3.4 mL, 30 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 40-50 °C and maintain for 2-4 hours.

-

In-Process Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the amide should appear. The carboxylic acid byproduct, if any, will typically remain at the baseline.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.

-

Reduce the volume of the solvent in vacuo.

-

Add DI water (30 mL) to the residue. The product may precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 5-Amino-6-methoxypicolinamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Guide

| Issue Observed | Probable Cause | Recommended Action |

| Reaction is sluggish or incomplete | Insufficient temperature or reaction time. | Increase temperature to 50 °C and continue monitoring. If still incomplete, add an additional 0.5 eq of H₂O₂. |

| Significant over-hydrolysis to acid is seen | Temperature was too high or reaction ran too long. | In future runs, maintain a lower temperature (e.g., 40 °C) and monitor more frequently to stop the reaction sooner. |

| Product is difficult to extract from aqueous layer | Product has high water solubility. | Saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor. |

Protocol 2: Complete Hydrolysis to 5-Amino-6-methoxypicolinic Acid

This protocol employs more forcing conditions to ensure the complete conversion of the nitrile, through the amide intermediate, to the final carboxylic acid. Basic hydrolysis is chosen for its efficiency and irreversibility.[2][11]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | >98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Pellets, >97% | VWR |

| Deionized Water (DI H₂O) | Type II or better | - |

| Hydrochloric Acid (HCl) | 6 M, aqueous | Fisher Scientific |

| Round-bottom flask with stir bar | - | - |

| Reflux Condenser | - | - |

| Heating mantle | - | - |

| pH paper or pH meter | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.62 g, 10 mmol), a 10% aqueous solution of NaOH (25 mL), and a magnetic stir bar.[8]

-

Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The starting material, which may initially be an oily solid, should dissolve as the reaction proceeds.

-

In-Process Monitoring: Reflux for 4-8 hours. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting nitrile and the intermediate amide. During the reaction, ammonia gas may be evolved, which is a sign of amide hydrolysis.[2]

-

Work-up and Isolation:

-

Remove the heat source and allow the reaction mixture to cool to room temperature, then further cool in an ice-water bath.

-

While stirring in the ice bath, slowly and carefully add 6 M HCl to acidify the solution.[8] The carboxylic acid product is amphoteric but will precipitate at its isoelectric point (typically pH 3-5).

-

Monitor the pH and continue adding acid until precipitation is complete.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold DI water to remove inorganic salts.

-

Dry the product under vacuum to a constant weight. The purity is often high, but recrystallization from water or an alcohol/water mixture can be performed if necessary.

-

Troubleshooting Guide

| Issue Observed | Probable Cause | Recommended Action |

| Reaction is incomplete after 8 hours | Insufficient heating or reaction time. | Ensure a steady reflux is maintained. Continue the reaction for an additional 4-6 hours, monitoring for completion. |

| Product does not precipitate upon acidification | Product is soluble at the final pH, or the isoelectric point was missed. | Adjust the pH slowly back and forth between 2 and 6 to find the point of maximum precipitation. If still soluble, consider extraction. |

| Product is oily or gummy | Impurities are present. | Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes) to induce solidification before recrystallization. |

Summary of Reaction Conditions

| Parameter | Protocol 1 (Amide Synthesis) | Protocol 2 (Carboxylic Acid Synthesis) |

| Target Product | 5-Amino-6-methoxypicolinamide | 5-Amino-6-methoxypicolinic Acid |

| Key Reagents | NaOH (cat.), H₂O₂ (oxidant), EtOH (solvent) | NaOH (stoichiometric), H₂O (solvent) |

| Temperature | 40-50 °C | Reflux (~100-110 °C) |

| Typical Time | 2-4 hours | 4-8 hours |

| Work-up | Peroxide quench, extraction | Acidification and precipitation |

| Key Rationale | Mild conditions to prevent over-hydrolysis.[10] | Forcing conditions for complete conversion.[11] |

Integrated Synthesis Workflow

The following diagram illustrates the decision-making and operational flow for the selective hydrolysis of the starting nitrile.

Caption: Decision workflow for selective hydrolysis of the target nitrile.

References

-

Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]

-

Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

-

Roach, D., & Gehrke, C. W. (n.d.). The particular method used for the hydrolysis. University of Missouri. [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

-

YouTube. (2020). Acid-catalyzed nitrile hydrolysis. [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

Sources

- 1. Seminole State College Virtual Tour [sscok.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. fishersci.com [fishersci.com]

Application Note: Cyclization Strategies for 5-Amino-6-methoxypicolinonitrile in Heterocyclic Synthesis

Abstract: This technical guide provides an in-depth exploration of cyclization reactions involving 5-Amino-6-methoxypicolinonitrile, a versatile and highly functionalized pyridine building block. For researchers, medicinal chemists, and drug development professionals, this molecule serves as a critical precursor for the synthesis of a variety of fused heterocyclic systems, many of which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This document details the mechanistic rationale, step-by-step protocols, and expected outcomes for constructing fused imidazole and thiazole ring systems, transforming the simple aminopyridine core into complex polycyclic structures of significant biological interest.

Introduction: The Strategic Value of this compound

This compound is a strategically important starting material in synthetic organic and medicinal chemistry. Its structure contains three key functional groups poised for chemical elaboration:

-

Ortho-disposed Amino and Cyano Groups: The vicinal arrangement of the C5-amino and C2-cyano groups is the cornerstone of its utility, providing an ideal setup for intramolecular cyclization reactions to form a fused five-membered ring.

-

Electron-donating Amino Group: The amino group activates the pyridine ring and serves as a primary nucleophile in cyclization cascades.

-